Phe-Met

Description

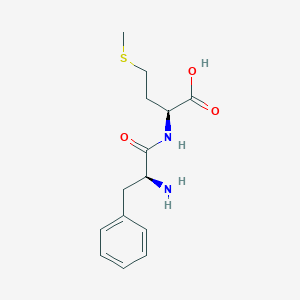

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-20-8-7-12(14(18)19)16-13(17)11(15)9-10-5-3-2-4-6-10/h2-6,11-12H,7-9,15H2,1H3,(H,16,17)(H,18,19)/t11-,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOHODCEOHCZBM-RYUDHWBXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Phenylalanylmethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15080-84-9 |

Source

|

| Record name | Phenylalanylmethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Phe-Met Dipeptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of the dipeptide L-Phenylalanyl-L-Methionine (Phe-Met). The document details established solution-phase synthesis protocols, including protecting group strategies and coupling agent comparisons. Furthermore, it outlines the primary methods for purification, with a focus on reversed-phase high-performance liquid chromatography (RP-HPLC) and crystallization. Quantitative data is summarized in tabular format for ease of comparison, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate key workflows.

Introduction to Phe-Met Dipeptide

The dipeptide Phe-Met, composed of L-phenylalanine and L-methionine, serves as a fundamental building block in various biochemical and pharmaceutical research areas. Its synthesis and purification are crucial steps in the development of peptidomimetics, drug delivery systems, and in the study of peptide structure and function. This guide offers a detailed exploration of the chemical synthesis and subsequent purification of this dipeptide.

Synthesis of Phe-Met Dipeptide

The chemical synthesis of Phe-Met typically involves the formation of a peptide bond between a protected phenylalanine residue and a protected methionine residue. Solution-phase peptide synthesis is a common and scalable method for dipeptides.[1] The general strategy involves three key stages: protection of reactive functional groups, coupling of the amino acid residues, and deprotection to yield the final dipeptide.

Protecting Group Strategy

To ensure the specific formation of the desired peptide bond and prevent unwanted side reactions, the amino group of phenylalanine and the carboxyl group of methionine are temporarily blocked using protecting groups. A widely used orthogonal protecting group strategy employs the tert-butoxycarbonyl (Boc) group for the N-terminus and a methyl ester (OMe) for the C-terminus.[2][3]

-

N-terminal Protection: L-phenylalanine is protected with a Boc group to yield Boc-L-phenylalanine (Boc-Phe-OH). This is typically achieved by reacting L-phenylalanine with di-tert-butyl dicarbonate.[4]

-

C-terminal Protection: L-methionine is protected as a methyl ester to give L-methionine methyl ester hydrochloride (H-Met-OMe·HCl). This is often prepared by reacting L-methionine with methanol in the presence of an acid catalyst.[3]

Peptide Coupling Methodologies

The formation of the amide bond between Boc-Phe-OH and H-Met-OMe is facilitated by a coupling reagent. Several classes of reagents are available, each with its own advantages in terms of reaction speed, efficiency, and suppression of racemization.

Table 1: Comparison of Common Coupling Reagents for Dipeptide Synthesis

| Coupling Reagent Class | Examples | Key Characteristics |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Widely used and effective, often used with additives like HOBt to reduce side reactions.[1] |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) | High coupling efficiency, particularly for sterically hindered amino acids. |

| Aminium/Uronium Salts | HBTU, HATU, TBTU | Fast reaction kinetics and low racemization tendency.[5] |

Synthesis Workflow

The overall workflow for the solution-phase synthesis of Phe-Met can be visualized as a three-step process: coupling, saponification, and deprotection.

Solution-phase synthesis workflow for Phe-Met.

Experimental Protocols

The following protocols are detailed procedures for the synthesis of Phe-Met dipeptide via the solution-phase method.

Protocol 1: EDC/HOBt Mediated Synthesis of Boc-Phe-Met-OMe

This protocol outlines the coupling of Boc-L-phenylalanine with L-methionine methyl ester using EDC and HOBt.[2]

-

Preparation of L-methionine methyl ester free base:

-

Suspend L-methionine methyl ester hydrochloride (1.1 eq) in anhydrous dichloromethane (DCM).

-

Add N,N-diisopropylethylamine (DIPEA) (1.1 eq) to neutralize the hydrochloride salt and stir for 15-20 minutes at room temperature until a clear solution is formed.

-

-

Coupling Reaction:

-

In a separate flask, dissolve Boc-L-phenylalanine (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the prepared solution of L-methionine methyl ester to the Boc-Phe-OH and HOBt mixture.

-

Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude Boc-Phe-Met-OMe.

-

Protocol 2: Saponification of Boc-Phe-Met-OMe

This step converts the methyl ester to a carboxylic acid.

-

Dissolve the crude Boc-Phe-Met-OMe in a mixture of 1,4-dioxane and water.[6]

-

Add sodium hydroxide (1.0 M aqueous solution) and stir at room temperature for 1 hour.[6]

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer and evaporate the solvent to yield Boc-Phe-Met-OH.

Protocol 3: Deprotection of Boc-Phe-Met-OH

This final step removes the Boc protecting group to yield the Phe-Met dipeptide.

-

Dissolve Boc-Phe-Met-OH in a minimal amount of a suitable solvent (e.g., DCM).

-

Add an excess of trifluoroacetic acid (TFA).

-

Stir the mixture at room temperature for 1-2 hours.

-

Remove the TFA and solvent under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate the Phe-Met dipeptide as a salt.

-

Collect the solid by filtration and dry under vacuum.

Table 2: Typical Yields for Phe-Met Synthesis Steps

| Synthesis Step | Reactants | Product | Typical Yield (%) |

| Coupling | Boc-Phe-OH, H-Met-OMe | Boc-Phe-Met-OMe | 85 - 95 |

| Saponification | Boc-Phe-Met-OMe | Boc-Phe-Met-OH | ~94[6] |

| Deprotection | Boc-Phe-Met-OH | Phe-Met | >90 |

Purification of Phe-Met Dipeptide

The crude Phe-Met dipeptide obtained after synthesis contains impurities such as unreacted starting materials, by-products, and reagents from the deprotection step. Therefore, a robust purification strategy is essential to obtain a high-purity product.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most common and effective method for the purification of peptides.[7][8] The separation is based on the differential partitioning of the peptide and impurities between a nonpolar stationary phase (typically C18-silica) and a polar mobile phase.

RP-HPLC purification workflow for Phe-Met dipeptide.

Table 3: General RP-HPLC Purification Parameters for Dipeptides

| Parameter | Condition |

| Column | Reversed-phase C18, 5 µm particle size |

| Mobile Phase A | 0.1% TFA in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | A linear gradient from 5% to 95% B over 30-60 minutes |

| Flow Rate | 1.0 mL/min for analytical, scalable for preparative |

| Detection | UV at 214 nm and 280 nm |

Crystallization

Crystallization is an alternative or complementary purification method that can yield highly pure peptide.[9] It is a cost-effective technique for large-scale purification. The process involves dissolving the crude peptide in a suitable solvent system and inducing crystallization by changing conditions such as temperature, pH, or solvent composition.[9]

Experimental Protocol for Crystallization:

-

Solubility Screening: Determine the solubility of the crude Phe-Met dipeptide in various solvents (e.g., water, ethanol, isopropanol) and solvent mixtures at different temperatures.

-

Crystallization Setup:

-

Prepare a saturated or slightly supersaturated solution of the dipeptide in the chosen solvent system. This can be achieved by heating the solution to dissolve the peptide and then slowly cooling it.

-

Alternatively, an anti-solvent can be slowly added to a solution of the peptide to induce precipitation.

-

-

Crystal Growth: Allow the solution to stand undisturbed at a constant temperature. Crystal growth can be initiated by seeding with a small crystal of the pure peptide.

-

Isolation and Drying: Once crystals have formed, they are isolated by filtration, washed with a cold solvent to remove impurities, and dried under vacuum.

Conclusion

The synthesis and purification of the Phe-Met dipeptide can be successfully achieved through well-established chemical methodologies. Solution-phase synthesis using a Boc/OMe protection strategy coupled with efficient activating agents provides a reliable route to the protected dipeptide. Subsequent saponification and deprotection yield the final product. High-purity Phe-Met can be obtained through RP-HPLC, which offers excellent resolution, or through crystallization, a scalable and economical alternative. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this and similar dipeptides.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BOC-PHE-MET-OH synthesis - chemicalbook [chemicalbook.com]

- 7. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]

- 8. bachem.com [bachem.com]

- 9. cambrex.com [cambrex.com]

Biochemical pathways involving Phe-Met metabolism

An In-depth Technical Guide to the Biochemical Pathways of Phenylalanine and Methionine Metabolism

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the core biochemical pathways involving the essential amino acids Phenylalanine (Phe) and Methionine (Met). It details their catabolic and anabolic routes, key enzymatic reactions, and points of metabolic intersection. The guide summarizes critical quantitative data, including enzyme kinetics and physiological concentrations of key metabolites, in structured tables for comparative analysis. Furthermore, it offers detailed experimental protocols for the quantification of pathway components and outlines the significant signaling cascades, such as the mTOR and GCN2 pathways, that are regulated by the availability of these amino acids. Visual diagrams generated using Graphviz are provided for all major pathways and experimental workflows to facilitate a deeper understanding of the complex molecular relationships. This document is intended to serve as a valuable resource for researchers and professionals engaged in metabolic research and drug development.

Core Metabolic Pathways

Phenylalanine Metabolism

Phenylalanine is an essential aromatic amino acid that serves as a precursor for protein synthesis and a variety of critical biomolecules.[1][2] The primary metabolic fate of Phe is its conversion to Tyrosine (Tyr), a reaction catalyzed by the enzyme Phenylalanine Hydroxylase (PAH) .[1][3][4] This hydroxylation is the rate-limiting step in the complete catabolism of phenylalanine.[5]

This conversion is irreversible and requires molecular oxygen and the cofactor tetrahydrobiopterin (BH4).[1][4] A deficiency in the PAH enzyme leads to the genetic disorder Phenylketonuria (PKU), characterized by the accumulation of phenylalanine and its metabolites, such as phenylpyruvate, in the blood and tissues.[5][6][7][8]

Tyrosine, the product of this reaction, is a precursor for the synthesis of several vital molecules, including:

-

Catecholamines: Dopamine, norepinephrine, and epinephrine.[2][9]

-

Thyroid Hormones: Thyroxine and triiodothyronine.

-

Melanin: The pigment responsible for coloration of skin, hair, and eyes.[10]

Under conditions of excess phenylalanine, as seen in PKU, minor metabolic pathways become more active. Phenylalanine can be transaminated to form phenylpyruvic acid.[3][7][9]

Methionine Metabolism

Methionine is an essential sulfur-containing amino acid crucial for protein synthesis and as the precursor to S-adenosylmethionine (SAM), the primary methyl group donor in the cell.[11][12] The metabolism of methionine is centered around the SAM cycle (also known as the activated methyl cycle).[11][13][14]

-

Activation: Methionine is activated by ATP in a reaction catalyzed by Methionine Adenosyltransferase (MAT) to form SAM.[11][15]

-

Methyl Transfer: SAM donates its methyl group to a vast array of acceptor molecules, including DNA, RNA, proteins, and lipids, in reactions catalyzed by various methyltransferases. This process yields S-adenosylhomocysteine (SAH).[11][15]

-

Hydrolysis: SAH is hydrolyzed to homocysteine and adenosine by SAH Hydrolase (SAHH) .[11][16] SAH is a potent inhibitor of methyltransferases, and its removal is critical for maintaining methylation capacity.[16][17]

-

Regeneration/Transsulfuration: Homocysteine stands at a critical branch point. It can either be remethylated to regenerate methionine or enter the transsulfuration pathway to be irreversibly converted to cysteine.[18][19]

-

Remethylation: A methyl group from 5-methyltetrahydrofolate is transferred to homocysteine by Methionine Synthase , a vitamin B12-dependent enzyme, reforming methionine and completing the cycle.[13][20]

-

Transsulfuration: Homocysteine condenses with serine to form cystathionine, a reaction catalyzed by the pyridoxal phosphate (PLP)-dependent enzyme Cystathionine β-Synthase (CBS) .[13][19] Cystathionine is then cleaved by Cystathionine γ-Lyase (CGL) to produce cysteine and α-ketobutyrate.[13] Defects in the CBS enzyme lead to homocystinuria, a disorder characterized by the accumulation of homocysteine.[18][19]

-

Metabolic Interconnection

The metabolism of phenylalanine and methionine is interconnected primarily through the transsulfuration pathway and the allosteric regulation by SAM.

-

Substrate Provision: The transsulfuration pathway, which is part of methionine metabolism, utilizes serine. Serine can be synthesized from 3-phosphoglycerate, an intermediate in glycolysis.

-

Allosteric Regulation: S-adenosylmethionine (SAM), the key intermediate in methionine metabolism, acts as a potent allosteric activator of Cystathionine β-Synthase (CBS).[19][20][21] This is a critical regulatory point: when methionine and SAM levels are high, the flux of homocysteine is directed towards cysteine synthesis. Conversely, when methionine is scarce, SAM levels are low, limiting CBS activity and conserving homocysteine for remethylation back to methionine.[21]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the enzymes and metabolites central to phenylalanine and methionine metabolism. These values can vary based on the specific experimental conditions, tissue type, and species.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | Km | Vmax / kcat | Organism/Source |

| Phenylalanine Hydroxylase (PAH) | Phenylalanine | ~155-318 µM | ~2533-6598 nmol/min/mg | Human (recombinant) |

| Tetrahydrobiopterin (BH4) | - | - | - | |

| Methionine Adenosyltransferase (MAT2A) | ATP | ~50-80 µM | - | Human (recombinant) |

| L-Methionine | - | kcat ≈ 0.18 s⁻¹ | Human (recombinant) | |

| Cystathionine β-Synthase (CBS) | L-Serine | - | - | Yeast |

| L-Homocysteine | ~2.0 mM (Substrate Inhibition) | - | Yeast | |

| L-Cystathionine (reverse reaction) | ~0.083 mM | kcat ≈ 0.56 s⁻¹ | Yeast |

Note: Kinetic values are highly dependent on assay conditions (pH, temperature, presence of allosteric effectors). The values presented are illustrative.

Table 2: Reference Ranges for Plasma Metabolites

| Metabolite | Age Group | Reference Range (µmol/L) |

| Phenylalanine | >18 years | 35 - 105 |

| 0-1 month | 28 - 96 | |

| Tyrosine | >18 years | 34 - 127 |

| 0-1 month | 30 - 130 | |

| Methionine | >18 years | 11 - 40 |

| 0-1 month | 11 - 45 | |

| Total Homocysteine | Adult | < 12-15 |

| S-Adenosylmethionine (SAM) | - | 8 - 1024 nmol/L |

| S-Adenosylhomocysteine (SAH) | - | 16 - 1024 nmol/L |

Source: Reference ranges compiled from various clinical laboratory databases.[10][22][23][24][25] Ranges can vary slightly between laboratories.

Experimental Protocols

Quantification of Phenylalanine Hydroxylase (PAH) Activity

This protocol outlines a method for determining PAH activity in cell lysates or tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the product, tyrosine.

Methodology:

-

Sample Preparation: Homogenize cells or tissues in a suitable buffer (e.g., 0.1 M Na-HEPES, pH 7.0) containing protease inhibitors. Determine the total protein concentration of the homogenate using a standard method like the Bradford assay.

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the cell homogenate (containing 50-100 µg of total protein), 0.1 M Na-HEPES buffer, and catalase.

-

Pre-incubation: Pre-incubate the mixture with L-Phenylalanine (final concentration ~1 mM) at 25-37°C for 4 minutes. Add ferrous ammonium sulfate (final concentration ~100 µM) and continue the pre-incubation for another minute.[26][27]

-

Reaction Initiation: Start the enzymatic reaction by adding the cofactor tetrahydrobiopterin (BH4) (final concentration ~75 µM).[26][28]

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20-60 minutes).

-

Reaction Termination: Stop the reaction by adding an acid (e.g., trichloroacetic acid) to precipitate the proteins.

-

Analysis: Centrifuge the sample to pellet the precipitated protein. Analyze the supernatant for the concentration of newly synthesized tyrosine using a validated LC-MS/MS method with an appropriate internal standard (e.g., isotopically labeled tyrosine).

-

Calculation: Calculate the specific activity of PAH as nmol of tyrosine produced per minute per mg of total protein.

Quantification of SAM and SAH in Plasma by LC-MS/MS

This protocol provides a general workflow for the simultaneous quantification of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) from plasma samples.

Methodology:

-

Sample Collection and Storage: Collect blood in EDTA tubes. Separate plasma by centrifugation as soon as possible and store at -80°C until analysis.

-

Internal Standard Spiking: Thaw plasma samples on ice. In a microcentrifuge tube, spike a known volume of plasma (e.g., 50-200 µL) with an internal standard solution containing stable isotope-labeled SAM (e.g., d3-SAM) and SAH (e.g., d5-SAH).[29][30]

-

Protein Precipitation: Add a volume of ice-cold organic solvent (e.g., acetone or acetonitrile containing 0.1% formic acid) to the plasma-internal standard mixture to precipitate proteins.[29][30]

-

Incubation and Centrifugation: Vortex the mixture thoroughly and incubate at 4°C for at least 10 minutes. Centrifuge at high speed (e.g., >14,000 x g) at 4°C to pellet the precipitated proteins.[29][30]

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for analysis.

-

LC-MS/MS Analysis: Inject the sample onto an appropriate HPLC column (e.g., reverse-phase C18 or amide) coupled to a triple quadrupole mass spectrometer. Use a gradient elution to separate SAM and SAH.

-

Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for SAM, SAH, and their respective internal standards (e.g., SAM: m/z 399 → 250; SAH: m/z 385 → 136).[12][31]

-

Quantification: Construct a calibration curve using known concentrations of SAM and SAH standards. Calculate the concentration of SAM and SAH in the plasma samples based on the peak area ratios of the analyte to its internal standard.[30]

Related Signaling Pathways

The availability of amino acids is a critical signal for cell growth and proliferation, and it is tightly monitored by intracellular signaling networks. The mTOR and GCN2 pathways are central to this amino acid sensing.

mTORC1 Signaling

The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a master regulator of cell growth that integrates signals from growth factors, energy status, and amino acids.[1][32] Amino acids are potent activators of mTORC1.[32] The signaling cascade involves the Rag GTPases, which, in response to amino acid sufficiency, recruit mTORC1 to the lysosomal surface where it can be activated by the small GTPase Rheb.[18] Specific amino acids have dedicated sensors; for instance, Sestrin2 is a sensor for leucine.[33]

GCN2 Signaling

The General Control Nonderepressible 2 (GCN2) kinase is a primary sensor for amino acid deprivation.[11][13] In the absence of amino acids, uncharged tRNAs accumulate and bind to GCN2, leading to its activation.[11] Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general repression of protein synthesis to conserve resources.[9]

Crosstalk between GCN2 and mTORC1

Recent research has established a critical link between the GCN2 and mTORC1 pathways. Upon amino acid deprivation, activated GCN2 not only represses global translation but also actively sustains the suppression of mTORC1. This is achieved through the GCN2-dependent upregulation of the transcription factor ATF4, which in turn induces the expression of Sestrin2.[11] Sestrin2 then acts to inhibit mTORC1 activity, ensuring that cell growth is halted when amino acid levels are low.[11] This crosstalk provides a coordinated cellular response to nutritional stress. Deprivation of specific amino acids, including methionine, has been shown to induce this GCN2/ATF4 axis, leading to the activation of pro-survival signals in cancer cells.[4]

References

- 1. Mechanisms of amino acid sensing in mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics of the yeast cystathionine beta-synthase forward and reverse reactions: continuous assays and the equilibrium constant for the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mTOR integrates amino acid- and energy-sensing pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amino acid deprivation induces AKT activation by inducing GCN2/ATF4/REDD1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. portlandpress.com [portlandpress.com]

- 8. Kinetic stability of cystathionine beta-synthase can be modulated by structural analogs of S-adenosylmethionine: Potential approach to pharmacological chaperone therapy for homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The GCN2 eIF2α Kinase Is Required for Adaptation to Amino Acid Deprivation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nationwidechildrens.org [nationwidechildrens.org]

- 11. GCN2 sustains mTORC1 suppression upon amino acid deprivation by inducing Sestrin2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 13. The GCN2 eIF2alpha kinase is required for adaptation to amino acid deprivation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recommended approaches for the laboratory measurement of homocysteine in the diagnosis and monitoring of patients with hyperhomocysteinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Methionine adenosyltransferase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. academic.oup.com [academic.oup.com]

- 19. mdpi.com [mdpi.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. Pre-Steady-State Kinetic Analysis of Enzyme-monitored Turnover during Cystathionine β-Synthase-catalyzed H2S-Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Lab Test: Homocysteine Level [ebmconsult.com]

- 23. Amino Acids Quantitative by LC-MS/MS, Plasma | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 24. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]

- 25. nbt.nhs.uk [nbt.nhs.uk]

- 26. researchgate.net [researchgate.net]

- 27. Modulation of Human Phenylalanine Hydroxylase by 3-Hydroxyquinolin-2(1H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Activation of Phenylalanine Hydroxylase Induces Positive Cooperativity toward the Natural Cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 30. benchchem.com [benchchem.com]

- 31. researchgate.net [researchgate.net]

- 32. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Mechanisms of amino acid sensing by the mTORC1 pathway [dspace.mit.edu]

An In-depth Technical Guide to the Structure and Conformational Analysis of Phenylalanyl-Methionine (Phe-Met)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural features and conformational landscape of the dipeptide Phenylalanyl-Methionine (Phe-Met).[1] It is designed to serve as a core resource for researchers engaged in peptide-based drug design, structural biology, and molecular modeling. This document outlines the theoretical framework for understanding Phe-Met's structure, detailed experimental and computational protocols for its analysis, and presents expected quantitative data in a structured format.

Introduction to Phenylalanyl-Methionine (Phe-Met)

The dipeptide Phenylalanyl-Methionine (Phe-Met) is constituted by the amino acids L-phenylalanine and L-methionine, linked by a peptide bond.[1] As a fundamental building block of proteins and bioactive peptides, understanding its intrinsic conformational preferences is crucial for predicting the structure and function of larger polypeptide chains. The conformational flexibility of Phe-Met is primarily dictated by the rotational freedom around the backbone and side-chain single bonds. These rotations are defined by a series of dihedral angles that determine the overall three-dimensional structure of the molecule.

Table 1: Key Structural and Chemical Properties of Phe-Met

| Property | Value |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |

| Molecular Formula | C14H20N2O3S |

| Molecular Weight | 296.39 g/mol |

| Canonical SMILES | CSCC--INVALID-LINK--NC(=O)--INVALID-LINK--N |

| InChI Key | PYOHODCEOHCZBM-RYUDHWBXSA-N |

Data sourced from PubChem CID 7010506.[1]

Conformational Degrees of Freedom in Phe-Met

The conformational landscape of Phe-Met is defined by a set of dihedral angles that describe the rotation around specific covalent bonds. These angles are the primary determinants of the dipeptide's three-dimensional structure.

Backbone Dihedral Angles:

-

Phi (φ): Describes the rotation around the N-Cα bond of each amino acid residue.

-

Psi (ψ): Describes the rotation around the Cα-C bond of each amino acid residue.

-

Omega (ω): Describes the rotation around the peptide bond (C-N). Due to the partial double-bond character of the peptide bond, the ω angle is typically restricted to a planar conformation, predominantly trans (near 180°).

Side-Chain Dihedral Angles (Chi, χ):

-

Phenylalanine (Phe):

-

χ1: Rotation around the Cα-Cβ bond.

-

χ2: Rotation around the Cβ-Cγ bond.

-

-

Methionine (Met):

-

χ1: Rotation around the Cα-Cβ bond.

-

χ2: Rotation around the Cβ-Cγ bond.

-

χ3: Rotation around the Cγ-Sδ bond.

-

The interplay of these dihedral angles, governed by steric hindrance and non-covalent interactions, gives rise to a complex potential energy surface with various low-energy conformations.

Methodologies for Conformational Analysis

A thorough conformational analysis of Phe-Met can be achieved through a combination of experimental and computational techniques.

Experimental Protocols

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the solution-state conformation of peptides. By measuring nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, it is possible to derive distance and dihedral angle restraints that define the conformational ensemble.

Detailed Protocol for NMR Analysis of Phe-Met:

-

Sample Preparation:

-

Dissolve 1-5 mg of synthetic Phe-Met dipeptide in 500 µL of a suitable solvent. For aqueous studies, a 90% H₂O/10% D₂O mixture is common to observe exchangeable amide protons.[2][3][4]

-

The concentration should ideally be in the range of 2-5 mM for a dipeptide.[5]

-

Adjust the pH of the sample to the desired value (e.g., physiological pH ~7.4) using dilute HCl or NaOH.

-

Add a known concentration of a reference standard, such as DSS or TSP, for chemical shift calibration.

-

-

NMR Data Acquisition:

-

Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

1D ¹H Spectrum: To assess sample purity and obtain initial chemical shift information.

-

2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the phenylalanine and methionine residues.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), providing distance restraints.

-

2D COSY (Correlation Spectroscopy): To measure ³J(HN,Hα) coupling constants, which can be related to the backbone dihedral angle φ via the Karplus equation.

-

-

Data Analysis and Structure Calculation:

-

Assign all proton resonances using the TOCSY and NOESY spectra.

-

Integrate the cross-peaks in the NOESY spectrum to derive interproton distance restraints.

-

Measure ³J(HN,Hα) coupling constants from the COSY spectrum to obtain φ angle restraints.

-

Use the experimental restraints in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of conformations consistent with the NMR data.

-

3.1.2. X-ray Crystallography

X-ray crystallography provides a high-resolution, static picture of the Phe-Met conformation in the solid state. This technique requires the growth of a high-quality single crystal of the dipeptide.

Detailed Protocol for X-ray Crystallography of Phe-Met:

-

Crystallization:

-

Dissolve the purified Phe-Met dipeptide in a suitable solvent to a high concentration.

-

Screen a wide range of crystallization conditions using techniques such as hanging-drop or sitting-drop vapor diffusion.[6] Common precipitants include polyethylene glycols (PEGs), salts, and organic solvents.

-

Optimize the conditions that yield initial microcrystals to obtain diffraction-quality single crystals (typically 0.1-0.3 mm in size).[6]

-

-

Data Collection:

-

Mount a single crystal on a goniometer and cool it in a cryostream (typically 100 K) to minimize radiation damage.

-

Expose the crystal to a monochromatic X-ray beam and collect a series of diffraction images as the crystal is rotated.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the phase problem to generate an initial electron density map.

-

Build an atomic model of the Phe-Met dipeptide into the electron density map.

-

Refine the atomic coordinates and thermal parameters against the experimental data to obtain the final crystal structure.

-

Computational Protocols

Computational methods, particularly molecular dynamics simulations, are invaluable for exploring the conformational energy landscape of Phe-Met in detail.

Detailed Protocol for Molecular Dynamics (MD) Simulation of Phe-Met:

-

System Setup:

-

Generate the initial 3D structure of the Phe-Met dipeptide. This can be done using molecular building software (e.g., Avogadro, PyMOL) or from a database like PubChem.[1]

-

Choose a suitable force field for the simulation, such as AMBER, CHARMM, or GROMOS.[7][8]

-

Solvate the dipeptide in a periodic box of explicit water molecules (e.g., TIP3P, SPC/E).

-

Add counter-ions to neutralize the system if the dipeptide is charged at the chosen pH.

-

-

Energy Minimization:

-

Perform energy minimization of the system to remove any steric clashes or unfavorable geometries in the initial setup.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 298 K or 310 K) under constant volume (NVT ensemble).

-

Perform a subsequent equilibration run under constant pressure and temperature (NPT ensemble) to ensure the correct density of the system.

-

-

Production MD:

-

Run the production simulation for a sufficient length of time (typically nanoseconds to microseconds) to adequately sample the conformational space of the dipeptide.

-

-

Analysis:

-

Analyze the trajectory to extract information about the conformational preferences of Phe-Met.

-

Calculate the time evolution of the backbone and side-chain dihedral angles.

-

Generate Ramachandran plots for the φ and ψ angles of both residues.

-

Perform clustering analysis to identify the most populated conformational states.

-

Calculate the potential energy surface as a function of key dihedral angles to identify low-energy basins.

-

Quantitative Conformational Data

The following tables present the expected ranges of dihedral angles for the low-energy conformations of Phe-Met, based on known preferences for amino acid residues in peptides and proteins. Actual values for Phe-Met would be determined through the methodologies described above.

Table 2: Expected Backbone Dihedral Angles (φ, ψ) for Phe and Met in Common Secondary Structure Regions

| Secondary Structure | Phenylalanine (φ, ψ) | Methionine (φ, ψ) |

| Right-handed α-helix | (-65° ± 15°, -40° ± 15°) | (-65° ± 15°, -40° ± 15°) |

| β-sheet | (-120° ± 30°, +120° ± 30°) | (-120° ± 30°, +120° ± 30°) |

| Polyproline II (PPII) helix | (-75° ± 20°, +145° ± 20°) | (-75° ± 20°, +145° ± 20°) |

| Left-handed α-helix | (+65° ± 15°, +40° ± 15°) | (+65° ± 15°, +40° ± 15°) |

Table 3: Expected Side-Chain Dihedral Angle (χ) Rotamers for Phenylalanine and Methionine

| Residue | Dihedral Angle | g+ (gauche+) | t (trans) | g- (gauche-) |

| Phenylalanine | χ1 | ~60° | ~180° | ~-60° |

| χ2 | ~90° | - | ~-90° | |

| Methionine | χ1 | ~60° | ~180° | ~-60° |

| χ2 | ~60° | ~180° | ~-60° | |

| χ3 | ~60° | ~180° | ~-60° |

Note: The populations of these rotamers are influenced by the backbone conformation and the surrounding environment.

Visualization of Workflows and Relationships

Logical Workflow for Conformational Analysis

The following diagram illustrates the general workflow for a comprehensive conformational analysis of the Phe-Met dipeptide, integrating both experimental and computational approaches.

Conclusion

This technical guide has provided a detailed framework for the structural and conformational analysis of the Phe-Met dipeptide. By combining the experimental techniques of NMR spectroscopy and X-ray crystallography with computational molecular dynamics simulations, a comprehensive understanding of the conformational landscape of Phe-Met can be achieved. The quantitative data on dihedral angles and the outlined protocols serve as a valuable resource for researchers in the fields of drug design, structural biology, and peptide science, enabling a more rational approach to the design of novel peptide-based therapeutics and biomaterials.

References

- 1. Phe-Met | C14H20N2O3S | CID 7010506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.uzh.ch [chem.uzh.ch]

- 3. Sample Preparation Procedures for High-Resolution Nuclear Magnetic Resonance Studies of Aqueous and Stabilized Solutions of Therapeutic Peptides | Springer Nature Experiments [experiments.springernature.com]

- 4. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 5. nmr-bio.com [nmr-bio.com]

- 6. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current Status of Protein Force Fields for Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Force Fields in Molecular Dynamics Simulations: Choosing the Right One - Creative Proteomics [iaanalysis.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Phenylalanyl-Methionine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of the dipeptide Phenylalanyl-Methionine (Phe-Met). The information presented herein is intended to support research, drug discovery, and development activities by providing a consolidated resource of key molecular characteristics, experimental methodologies for their determination, and insights into potential biological relevance.

Core Physicochemical Properties

The fundamental physicochemical characteristics of Phenylalanyl-Methionine are summarized in the tables below. These properties are crucial for understanding the behavior of the dipeptide in various experimental and biological systems.

General and Structural Properties

| Property | Value | Source |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid | [1] |

| Molecular Formula | C14H20N2O3S | [1][2] |

| Molecular Weight | 296.39 g/mol | [1][2] |

| Canonical SMILES | CSCC--INVALID-LINK--NC(=O)--INVALID-LINK--N | [1] |

| Structure at Physiological pH | At a physiological pH of approximately 7.4, the N-terminal amino group is protonated (NH3+) and the C-terminal carboxyl group is deprotonated (COO-), resulting in a zwitterionic form. The side chains of both phenylalanine and methionine are uncharged at this pH.[3] |

Calculated Physicochemical Data

| Property | Value | Source |

| XLogP3 | -1.6 | [1] |

| Hydrogen Bond Donor Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Rotatable Bond Count | 8 | [2] |

| Topological Polar Surface Area | 117.72 Ų | [2] |

| Complexity | 320 | [1] |

| pKa (Predicted) | 3.06 ± 0.10 | [2] |

| Boiling Point (Predicted) | 579.209 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.233 g/cm³ | [2] |

| Flash Point (Predicted) | 304.095 °C | [2] |

Experimental Physicochemical Data

| Property | Value | Source |

| LogP | -1.07 | [1] |

| Physical Description | Solid | [1] |

Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a dipeptide with non-ionizable side chains like Phenylalanyl-Methionine, the pI can be estimated by averaging the pKa values of the terminal α-amino and α-carboxyl groups.

Estimated pI: (pKa_COOH + pKa_NH2) / 2 ≈ (2.2 + 9.2) / 2 ≈ 5.7

This estimation suggests that Phenylalanyl-Methionine is slightly acidic. The actual experimental value may vary.

Solubility and Stability

Solubility: Specific quantitative solubility data for Phenylalanyl-Methionine is not readily available in the literature. However, based on the properties of its constituent amino acids, it is expected to be soluble in water. L-Phenylalanine has a solubility of 14.11 g/L at 25°C, and L-Methionine is described as soluble in water, particularly with heating (50 mg/mL).[9][10] The presence of polar amino and carboxyl groups in the dipeptide structure contributes to its likely aqueous solubility.

Stability: Studies on amino acid infusion solutions suggest that both Phenylalanine and Methionine exhibit good stability in aqueous solutions.[11] Stock solutions of L-Methionine have been reported to be stable for up to five years when stored at 2-8°C.[10] This suggests that Phenylalanyl-Methionine is likely to be a stable dipeptide under standard laboratory and storage conditions.

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of the physicochemical properties of dipeptides like Phenylalanyl-Methionine.

Determination of Isoelectric Point (pI) by Titration

This method involves titrating a solution of the dipeptide with a strong acid and a strong base and monitoring the pH.

Methodology:

-

Sample Preparation: Prepare a solution of Phenylalanyl-Methionine of known concentration (e.g., 0.1 M) in deionized water.

-

Acid Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the acid in small, known increments.

-

pH Measurement: Measure the pH of the solution after each addition of acid using a calibrated pH meter.

-

Base Titration: In a separate experiment, titrate a fresh sample of the dipeptide solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), again measuring the pH after each increment.

-

Data Analysis: Plot the pH of the solution against the volume of acid and base added. The resulting titration curve will show two inflection points, corresponding to the pKa values of the carboxyl and amino groups.

-

pI Calculation: The isoelectric point (pI) is the pH at the midpoint of the titration curve, which can be calculated as the average of the two determined pKa values.

Determination of Aqueous Solubility

Photometric and gravimetric methods are commonly employed to determine the solubility of dipeptides.[12][13][14]

Methodology (Gravimetric Method):

-

Equilibration: Add an excess amount of solid Phenylalanyl-Methionine to a known volume of water in a sealed container.

-

Saturation: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Phase Separation: Allow the undissolved solid to settle. Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.

-

Solvent Evaporation: Evaporate the solvent from the collected supernatant under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause degradation of the dipeptide).

-

Mass Determination: Accurately weigh the remaining solid residue.

-

Solubility Calculation: Calculate the solubility as the mass of the dissolved dipeptide per unit volume of the solvent (e.g., in g/L or mg/mL).

Potential Biological Significance and Signaling Pathways

While the specific biological roles of the dipeptide Phenylalanyl-Methionine are not extensively characterized, the functions of its constituent amino acids provide insights into its potential activities. Phenylalanine is a precursor for the synthesis of neurotransmitters like dopamine and norepinephrine.[5] It has also been shown to regulate milk protein synthesis through the LAT1-mTOR signaling pathway.[15] Methionine plays a crucial role in methylation reactions and protein synthesis.[10] The interaction between methionine and aromatic residues, such as phenylalanine, can contribute to the stabilization of protein structures.[16]

Given these roles, Phenylalanyl-Methionine could potentially influence cellular processes related to protein synthesis, neurotransmission, and structural protein integrity. A hypothetical signaling pathway illustrating the potential influence of Phenylalanine, and by extension Phe-Met, on protein synthesis is depicted below.

Caption: Hypothetical mTOR signaling pathway activated by Phenylalanyl-Methionine.

Experimental Workflow Visualization

The logical flow for the comprehensive physicochemical characterization of Phenylalanyl-Methionine is outlined in the following diagram.

Caption: Workflow for physicochemical characterization of Phenylalanyl-Methionine.

References

- 1. Phe-Met | C14H20N2O3S | CID 7010506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylalanyl-Methionine|lookchem [lookchem.com]

- 3. Draw the structure of phenylalanylmethionine, a dipeptide made from pheny.. [askfilo.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Phenylalanine - Wikipedia [en.wikipedia.org]

- 6. aris.gusc.lv [aris.gusc.lv]

- 7. アミノ酸一覧表 [sigmaaldrich.com]

- 8. Amino Acid Physical Properties | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. [Stability of amino acid infusion solutions. 1. Stability of some amino acids in solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Phenylalanine Regulates Milk Protein Synthesis via LAT1–mTOR Signaling Pathways in Bovine Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Methionine-aromatic Motif Plays a Unique Role in Stabilizing Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]

Phenylalanyl-Methionine (Phe-Met) as a Potential Biomarker in Specific Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The search for novel and specific biomarkers is a cornerstone of modern medicine, facilitating early diagnosis, prognostic assessment, and the development of targeted therapies. Dipeptides, consisting of two amino acids, are emerging as a class of molecules with significant potential in this arena. This technical guide focuses on the dipeptide Phenylalanyl-Methionine (Phe-Met), exploring its potential as a biomarker in various diseases.

While direct evidence for Phe-Met as a validated biomarker in specific diseases is currently limited, this guide provides a comprehensive overview of the existing, albeit sparse, information. It further delves into the well-established roles of its constituent amino acids, Phenylalanine (Phe) and Methionine (Met), in various pathologies, offering an inferential framework for the potential significance of the Phe-Met dipeptide. The methodologies for the discovery and quantification of such dipeptides are also detailed to provide a practical resource for researchers in the field.

A PubChem entry for Phe-Met indicates an association with colorectal cancer, referencing several publications.[1] However, a detailed review of these publications did not yield specific data on Phe-Met levels or its direct role as a biomarker in this disease. This highlights a significant research gap and an opportunity for future investigation.

Data Presentation: The Roles of Constituent Amino Acids

Given the nascent state of research on the Phe-Met dipeptide itself, a summary of the roles of its constituent amino acids in various diseases provides a foundation for hypothesizing its potential biological significance.

Table 1: Phenylalanine (Phe) in Disease

| Disease Area | Role of Phenylalanine | Key Findings |

| Metabolic Disorders | Elevated levels are a hallmark of Phenylketonuria (PKU), an inborn error of metabolism.[2][3] | Deficiency of the enzyme phenylalanine hydroxylase leads to Phe accumulation, causing severe neurological damage if untreated.[3] |

| Cardiovascular Disease | Chronically elevated serum levels have been associated with cardiotoxicity. | Studies have linked high phenylalanine levels to coronary artery disease, increased heart failure hospitalizations, and cardiac fibrosis.[4] |

| Neurological Disorders | Phenylalanine is a precursor to neurotransmitters like dopamine, norepinephrine, and epinephrine.[5] Altered Phe metabolism has been investigated in Parkinson's disease and Amyotrophic Lateral Sclerosis (ALS).[6] | Phenylalanine hydroxylase has been proposed as a biomarker for disease susceptibility in Parkinson's disease and ALS.[6] |

| Cancer | Upregulated phenylalanine metabolism has been observed in colorectal cancer.[7] | Phenylalanine may contribute to the proliferation and migration of cancer cells.[7] |

Table 2: Methionine (Met) in Disease

| Disease Area | Role of Methionine | Key Findings |

| Cancer | Many cancer cells exhibit "methionine dependency," requiring exogenous methionine for growth.[8][9] | Methionine restriction has been shown to inhibit cancer cell growth and may enhance the efficacy of chemotherapeutic agents.[10] Methionine metabolism is implicated in epigenetic modifications in cancer.[11] |

| Neurological Disorders | Disruption of methionine metabolism has been linked to neurodegenerative disorders like Alzheimer's disease.[12] | L-methionine has been shown to enhance neuroinflammation and impair neurogenesis.[12] |

| Metabolic Syndrome | Methionine restriction has been shown to counteract metabolic dysfunction in animal models of diet-induced obesity.[13] |

Experimental Protocols: Detection and Quantification of Dipeptides

The identification and quantification of dipeptides such as Phe-Met in biological samples primarily rely on peptidomics, a branch of proteomics.[14][15] The most common analytical technique is mass spectrometry (MS), often coupled with liquid chromatography (LC) for separation.

Sample Preparation for Peptidomics Analysis

The goal of sample preparation is to enrich for low molecular weight peptides while removing larger proteins and other interfering substances.

-

Materials:

-

Biological sample (e.g., plasma, serum, tissue homogenate, fecal water)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Centrifugal filter units (e.g., with a 3 kDa or 10 kDa molecular weight cutoff)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

-

Protocol:

-

Protein Precipitation: To 100 µL of the biological sample, add 400 µL of cold ACN to precipitate larger proteins.

-

Incubation: Incubate the mixture at -20°C for 2 hours.

-

Centrifugation: Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the peptide fraction.

-

Solvent Evaporation: Dry the supernatant using a vacuum centrifuge.

-

Reconstitution: Reconstitute the dried peptide extract in a solvent compatible with the subsequent analytical method (e.g., 0.1% TFA in water).

-

Desalting and Cleanup (Optional but Recommended): Use an SPE cartridge to remove salts and other impurities that can interfere with MS analysis.

-

Condition the C18 cartridge with ACN followed by equilibration with 0.1% TFA.

-

Load the reconstituted sample onto the cartridge.

-

Wash the cartridge with 0.1% TFA to remove salts.

-

Elute the peptides with a solution of ACN and 0.1% TFA (e.g., 50-80% ACN).

-

-

Final Drying and Reconstitution: Dry the eluted peptide fraction and reconstitute in a small volume of a suitable solvent for LC-MS/MS analysis.

-

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of peptides.

-

Instrumentation:

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution instrument like an Orbitrap).

-

-

General Protocol:

-

Chromatographic Separation:

-

Inject the prepared peptide sample into the LC system.

-

Separate the peptides on a reversed-phase column (e.g., C18) using a gradient of increasing organic solvent (e.g., ACN with 0.1% formic acid). This separates peptides based on their hydrophobicity.

-

-

Mass Spectrometry Analysis:

-

The eluting peptides from the LC are ionized, typically using electrospray ionization (ESI).

-

The mass spectrometer is operated in a targeted mode, such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM), for quantification.

-

Precursor Ion Selection: The mass analyzer is set to select the mass-to-charge ratio (m/z) of the Phe-Met dipeptide.

-

Fragmentation: The selected precursor ions are fragmented in a collision cell.

-

Fragment Ion Detection: Specific fragment ions of Phe-Met are detected. The intensity of these fragment ions is proportional to the amount of the dipeptide in the sample.

-

-

Quantification:

-

A standard curve is generated using synthetic Phe-Met of known concentrations.

-

The concentration of Phe-Met in the biological sample is determined by comparing its peak area to the standard curve.

-

The use of a stable isotope-labeled internal standard (e.g., Phe-Met with 13C or 15N labels) is highly recommended for accurate quantification, as it corrects for variations in sample preparation and instrument response.

-

-

Mandatory Visualizations

Signaling Pathways

While specific signaling pathways for the Phe-Met dipeptide have not been elucidated, general dipeptide signaling in cancer and the metabolic pathways of its constituent amino acids are relevant.

Caption: General dipeptide-mediated signaling in cancer metastasis.

Caption: Simplified metabolic roles of Phe and Met in cancer.

Experimental Workflow

Caption: A typical peptidomics workflow for biomarker discovery.

Conclusion and Future Directions

The dipeptide Phenylalanyl-Methionine remains a molecule of interest with currently underexplored potential as a clinical biomarker. While direct evidence linking Phe-Met to specific diseases is scarce, the established roles of its constituent amino acids, Phenylalanine and Methionine, in cancer, metabolic disorders, and neurological diseases provide a strong rationale for further investigation.

The methodologies for peptidomics are well-established and offer a clear path for researchers to quantify Phe-Met in various biological matrices. Future studies should focus on:

-

Targeted Quantification: Utilizing the described LC-MS/MS methods to quantify Phe-Met in large patient cohorts with specific diseases, particularly colorectal cancer, to validate the association suggested by existing database entries.

-

Functional Studies: Investigating the biological activity of Phe-Met in cell culture and animal models to understand its potential role in cellular signaling and disease pathogenesis.

-

Untargeted Peptidomics: Continuing to perform broad peptidomics studies in various diseases, which may uncover Phe-Met as part of a larger biomarker signature.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of Phe-Met and other dipeptides as novel biomarkers. The clear research gap in this area presents a significant opportunity to contribute to the field of personalized medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolomic Markers of Colorectal Tumor With Different Clinicopathological Features - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolomics analyses of cancer tissue from patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of Blood Metabolite Signatures of Colorectal Cancer and Polyposis through Integrated Statistical and Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ASCO – American Society of Clinical Oncology [asco.org]

- 7. Altered gut metabolites and microbiota interactions are implicated in colorectal carcinogenesis and can be non-invasive diagnostic biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Beyond glucose and Warburg: finding the sweet spot in cancer metabolism models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glucose Metabolism in Cancer: The Warburg Effect and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein and Peptide in Cancer Research: From Biomarker to Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Delineating a role for methionine metabolism in colorectal cancer. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Untargeted metabolomics in gastric and colorectal cancer patients - preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

In Silico Prediction of Phe-Met Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of proteins that bind to specific peptides is a critical step in drug discovery and the elucidation of biological pathways. The dipeptide Phenylalanine-Methionine (Phe-Met) presents a compelling case for investigation due to the established roles of its constituent amino acids as "hot spots" in protein-protein interactions. This technical guide provides an in-depth overview of the in silico methodologies available for predicting Phe-Met binding proteins. We will explore the core computational strategies, present a framework for experimental validation, and offer detailed protocols for key techniques. This guide is intended to equip researchers with the necessary knowledge to computationally identify and experimentally validate novel protein targets for Phe-Met, thereby accelerating research and development in this area.

Introduction to In Silico Prediction of Protein-Peptide Interactions

The prediction of interactions between proteins and peptides through computational methods has become an indispensable tool in modern molecular biology and drug development. These in silico approaches offer a rapid and cost-effective means to screen vast numbers of potential interactions, prioritizing candidates for experimental validation. The methodologies can be broadly categorized into two main approaches: structure-based methods and sequence-based methods.

Structure-based methods rely on the three-dimensional structures of the protein receptor and, if available, the peptide ligand. Techniques such as molecular docking are employed to predict the binding pose and affinity of the peptide within the protein's binding pocket.

Sequence-based methods , on the other hand, do not require 3D structural information and instead leverage the amino acid sequences of proteins and peptides. These methods often employ machine learning and deep learning algorithms trained on large datasets of known protein-peptide interactions to predict new ones.

Given the small and flexible nature of a dipeptide like Phe-Met, a combination of these approaches is often most effective. The inherent hydrophobicity and aromaticity of Phenylalanine, coupled with the unique properties of Methionine's thioether side chain, make this dipeptide an interesting candidate for mediating specific protein interactions.[1]

Computational Methodologies for Predicting Phe-Met Binding Proteins

A variety of computational tools and algorithms can be harnessed to predict proteins that bind to the Phe-Met dipeptide. The general workflow for such a predictive study is outlined below.

In Silico Prediction Workflow

The process of computationally identifying potential Phe-Met binding proteins typically follows a multi-step pipeline that integrates various bioinformatics tools and databases.

Molecular Docking

Molecular docking is a primary structure-based method for predicting the preferred orientation of a ligand (in this case, the Phe-Met dipeptide) when bound to a protein target. The process involves sampling a multitude of conformational and orientational states of the dipeptide within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose.

Table 1: Performance of Common Molecular Docking Programs for Peptide-Protein Docking

| Docking Program | Peptide Length Range | Success Rate (Top Pose) | Average L-RMSD (Å) | Reference |

| FRODOCK | 9-15 residues | 39.09% (within 2.0 Å) | 12.46 | [2] |

| ZDOCK | 9-15 residues | 32.33% (within 2.0 Å) | 8.60 (re-docking) | [2] |

| Glide | up to 8 residues | 100% (within 2.0 Å) | < 2.0 | [3] |

| AutoDock Vina | up to 5 residues | - | 2.09 (re-docking) | [2] |

| pepATTRACT | flexible peptides | - | - | [2] |

Note: Success rates and RMSD values can vary significantly based on the dataset and docking protocol used.

Machine Learning and Deep Learning Approaches

In recent years, machine learning (ML) and deep learning (DL) have emerged as powerful sequence-based methods for predicting protein-peptide interactions. These models are trained on large datasets of known interactions and can learn complex patterns from amino acid sequences and physicochemical properties to predict the likelihood of a new interaction.

Table 2: Performance Metrics of Selected Machine Learning Models for Peptide-Binding Prediction

| Model | Method | Performance Metric | Value | Reference |

| SPRINT-Str | Random Forest | MCC | 0.293 | [4] |

| SPRINT-Str | Random Forest | ROC AUC | 0.782 | [4] |

| SVM-RBF | Support Vector Machine | Accuracy | 80.2% | [5] |

| SVM-RBF | Support Vector Machine | F1 Score | 0.811 | [5] |

| PepBind-SVM | Support Vector Machine | Accuracy | 92.1% |

MCC: Matthews Correlation Coefficient; ROC AUC: Area Under the Receiver Operating Characteristic Curve.

Experimental Validation of Predicted Interactions

Following the in silico prediction and prioritization of candidate Phe-Met binding proteins, experimental validation is crucial to confirm the interactions. Several biophysical techniques can be employed for this purpose, with Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) being two of the most robust and widely used methods.

General Experimental Workflow

The validation process begins with the expression and purification of the predicted target protein and the synthesis of the Phe-Met dipeptide. Subsequently, biophysical assays are performed to characterize the binding affinity and thermodynamics of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (Phe-Met dipeptide) to a ligand (the target protein) immobilized on a sensor surface in real-time. This allows for the determination of association (k_a) and dissociation (k_d) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated.

Table 3: Representative Binding Affinity Data for Dipeptides from Experimental Studies

| Dipeptide | Target Protein | K_i / K_D | Method | Reference |

| H-Phe-Phe-NH₂ | Substance P1-7 binding site | 1.5 nM (K_i) | Radioligand Assay | [6] |

| Various | MHC Class I | Varies (nM to µM) | Binding Assays | [7] |

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein in solution. A single ITC experiment can provide a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[8]

Potential Signaling Roles of Phe-Met

While specific signaling pathways directly modulated by the Phe-Met dipeptide are not yet well-characterized, the roles of its constituent amino acids and other small peptides in signaling are established. Phenylalanine is a precursor to several neurotransmitters, and various small peptides act as signaling molecules in diverse biological processes, from neurotransmission to development.[9][10] A generalized peptide signaling pathway is depicted below, which could serve as a model for investigating the potential roles of Phe-Met.

Detailed Experimental Protocols

Protocol for Surface Plasmon Resonance (SPR)

-

Protein Immobilization:

-

The purified target protein is covalently immobilized onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.

-

Activate the sensor surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the protein solution over the activated surface to allow for covalent bond formation.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the Phe-Met dipeptide in a suitable running buffer.

-

Inject the dipeptide solutions over the immobilized protein surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for each concentration.

-

Include a buffer-only injection as a control for baseline drift.

-

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (k_a) and dissociation (k_d) rate constants.

-

Calculate the equilibrium dissociation constant (K_D) as k_d / k_a.

-

Protocol for Isothermal Titration Calorimetry (ITC)

-

Sample Preparation:

-

Dialyze the purified target protein and dissolve the Phe-Met dipeptide in the same buffer to minimize heats of dilution.[8]

-

Degas both solutions to prevent the formation of air bubbles in the calorimeter.

-

Accurately determine the concentrations of the protein and dipeptide solutions.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the Phe-Met dipeptide solution into the injection syringe.

-

Set the experimental temperature and perform a series of small, sequential injections of the dipeptide into the protein solution.

-

Record the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the heat flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of dipeptide to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH).

-

Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding from the K_D and ΔH values.

-

Conclusion

The in silico prediction of Phe-Met binding proteins offers a powerful and efficient approach to identify novel therapeutic targets and to unravel the biological functions of this dipeptide. By combining structure-based methods like molecular docking with sequence-based machine learning approaches, researchers can generate a prioritized list of candidate binding partners. Subsequent experimental validation using robust biophysical techniques such as SPR and ITC is essential to confirm these predictions and to provide a detailed characterization of the binding interactions. This integrated computational and experimental workflow provides a clear path forward for advancing our understanding of the roles of dipeptides in biological systems and for the development of novel peptide-based therapeutics.

References

- 1. Trp/Met/Phe hot spots in protein-protein interactions: potential targets in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benchmarking of different molecular docking methods for protein-peptide docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leveraging machine learning models for peptide–protein interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of dipeptides with high affinity to the specific binding site for substance P1-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenylalanine - Wikipedia [en.wikipedia.org]

- 10. Small Signaling Peptides in Arabidopsis Development: How Cells Communicate Over a Short Distance - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Phe-Met: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), for the characterization of the dipeptide Phenylalanyl-Methionine (Phe-Met). It includes experimental protocols, data interpretation, and key structural insights derived from these powerful analytical methods.

Introduction to Phe-Met

Phenylalanyl-Methionine (Phe-Met) is a dipeptide composed of the amino acids L-Phenylalanine and L-Methionine linked by a peptide bond. Understanding its structural and physicochemical properties is crucial in various fields, including peptide chemistry, drug discovery, and metabolomics. Spectroscopic methods provide the foundational data for this characterization.

Molecular Structure:

Molecular Formula: C₁₄H₂₀N₂O₃S[1]

Molecular Weight: 296.39 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of the Phe-Met dipeptide in solution. Both ¹H and ¹³C NMR are essential for a comprehensive analysis.

Data Presentation: NMR Chemical Shifts

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for Phe-Met. These values are based on typical chemical shifts for Phenylalanine and Methionine residues in peptides and may vary slightly depending on the solvent, pH, and temperature. The data for individual amino acids can be found in databases such as the Human Metabolome Database.[2][3]

Table 1: Predicted ¹H NMR Chemical Shifts for Phe-Met in D₂O

| Atom Name | Phenylalanine Residue (ppm) | Methionine Residue (ppm) | Multiplicity |

| α-H | ~ 4.1 - 4.3 | ~ 4.0 - 4.2 | dd |

| β-H | ~ 2.9 - 3.2 | ~ 1.9 - 2.2 | m |

| γ-H | - | ~ 2.5 | t |

| δ-H (aromatic) | ~ 7.2 - 7.4 | - | m |

| ε-H (aromatic) | ~ 7.2 - 7.4 | - | m |

| ζ-H (aromatic) | ~ 7.2 - 7.4 | - | m |

| S-CH₃ | - | ~ 2.1 | s |

| Amide NH (Phe) | ~ 8.0 - 8.5 (in H₂O/D₂O) | - | d |

| Amide NH (Met) | - | ~ 8.0 - 8.5 (in H₂O/D₂O) | d |

Table 2: Predicted ¹³C NMR Chemical Shifts for Phe-Met in D₂O

| Atom Name | Phenylalanine Residue (ppm) | Methionine Residue (ppm) |

| Cα | ~ 55 - 58 | ~ 53 - 56 |

| Cβ | ~ 38 - 40 | ~ 30 - 33 |

| Cγ | ~ 137 - 139 | ~ 30 - 32 |

| Cδ (aromatic) | ~ 129 - 131 | - |

| Cε (aromatic) | ~ 129 - 131 | - |

| Cζ (aromatic) | ~ 127 - 129 | - |

| S-CH₃ | - | ~ 15 - 17 |

| Carbonyl (C=O) | ~ 173 - 176 | ~ 174 - 177 |

Experimental Protocols: NMR Spectroscopy

Sample Preparation:

-

Dissolution: Dissolve 5-10 mg of Phe-Met in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The use of deuterated solvents is necessary to avoid large solvent signals in the ¹H NMR spectrum.[4]

-

pH Adjustment: Adjust the pH of the solution to a desired value (typically between 4 and 7) using dilute NaOD or DCl in D₂O. The pH can significantly affect the chemical shifts of labile protons (e.g., amide and carboxyl protons).

-

Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

-

Transfer: Transfer the final solution to a high-quality 5 mm NMR tube.

1D NMR (¹H and ¹³C):

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-